3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Researchers face inconsistent reactivity in cross-coupling due to uncontrolled electronic effects. This 97% pure building block solves this with a precisely positioned 6-fluoro substituent that modulates ring electron density for predictable site-selective derivatization at the 3-bromo handle. • Enables focused library synthesis of 3-aryl-6-fluoro-2-methylimidazo[1,2-a]pyridine RTK/PI3K inhibitor pharmacophores. • Balanced lipophilicity (reduced LogP) makes it a preferred precursor for BBB-penetrant chemical probes. • Serves as a cold reference standard or late-stage fluorination precursor for ¹⁸F-PET tracer development.

Molecular Formula C8H6BrFN2
Molecular Weight 229.052
CAS No. 1263058-69-0
Cat. No. B2611997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine
CAS1263058-69-0
Molecular FormulaC8H6BrFN2
Molecular Weight229.052
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)F)Br
InChIInChI=1S/C8H6BrFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3
InChIKeyXBMXNCTYBBEBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine: Product Overview


3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine (CAS 1263058-69-0) is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol . It belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its broad utility in kinase inhibitor and central nervous system (CNS) drug discovery programs [1]. The compound features a substitution pattern consisting of a bromine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position of the fused bicyclic ring system . This specific substitution pattern is commercially available at 97% purity from major chemical suppliers .

Workflow Kinase inhibitor / CNS probe SAR exploration
Reactivity 3-Br oxidative addition site for Pd cross-coupling
Modulation 6-F tunes logP & metabolic stability
Conformation 2-Me restricts binding conformations

Uniqueness of 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine


Generic substitution of 3-bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine with other imidazo[1,2-a]pyridine analogs is not feasible due to the divergent chemical reactivity and physicochemical properties conferred by its unique substitution pattern. The bromine at the 3-position is a critical functional handle for transition metal-catalyzed cross-coupling reactions, but its reactivity is modulated by the electron-withdrawing 6-fluoro substituent, which influences the electron density of the ring and thus the site-selectivity of subsequent derivatization [1]. Furthermore, the presence of the 6-fluoro atom alters lipophilicity and metabolic stability compared to non-fluorinated analogs, directly impacting the drug-like properties of downstream lead candidates [2]. The 2-methyl group introduces steric hindrance that affects binding conformations and can block undesired metabolic pathways, a feature absent in des-methyl analogs [3].

Regioisomer 2-Bromo analog (e.g., CAS 1060815-08-8) may not provide orthogonal Pd-coupling reactivity required for sequential SAR diversification.
Fluorination Des-fluoro analog (3-bromo-2-methylimidazo[1,2-a]pyridine) lacks logP modulation and may alter solubility and metabolic stability profiles.
Scaffold 6-Bromo-8-fluoroimidazo[1,2-a]pyridine differs in substitution pattern, likely shifting SAR vectors and procurement cost context.

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine: Comparative Evidence for Procurement


3-Position Bromine: Enhanced Cross-Coupling Reactivity

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring exhibits higher reactivity in Suzuki-Miyaura and Sonogashira cross-coupling reactions compared to bromine at the 2-position or 6-position. This is due to the lower electron density at the 3-position caused by the adjacent pyridine-like nitrogen and the electron-withdrawing effect of the 6-fluoro substituent [1]. In a comparative study of imidazo[1,2-a]pyridine halogenation and subsequent derivatization, 3-halo derivatives demonstrated consistently higher yields (average yield 85%) in Pd-catalyzed reactions than their 2-halo counterparts (average yield 62%) [2]. This site-specific reactivity enables more efficient diversification of the scaffold in library synthesis.

Coupling Efficiency
Class-level
3-Br ~85% vs 2-Br ~62%
Supports higher-efficiency diversification
Reported class-level yield difference in Pd-catalyzed coupling
Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

6-Fluoro Substitution Lowers LogP

The presence of a fluorine atom at the 6-position reduces the lipophilicity (LogP) of the compound compared to its non-fluorinated analog, 3-bromo-2-methylimidazo[1,2-A]pyridine. Based on the aromatic fluorine effect, substitution of hydrogen with fluorine on an aromatic ring typically reduces LogP by approximately +0.3 to +0.5 units [1]. The non-fluorinated analog 3-bromo-2-methylimidazo[1,2-A]pyridine has a calculated LogP of 2.8 . The target compound, 3-bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine, is therefore estimated to have a LogP of 2.3, a reduction that is significant for improving aqueous solubility and reducing non-specific binding to plasma proteins [2].

LogP Modulation
Class-level
cLogP ~2.3 (Target) vs ~2.8 (des-F)
May improve solubility and reduce nonspecific binding
Class-level aromatic fluorine effect estimation
Lipophilicity Drug Metabolism CNS Drug Design

Regioisomeric Advantage: Orthogonal Reactivity

The 3-bromo-6-fluoro-2-methyl substitution pattern offers a distinct regioisomeric advantage over 2-bromo-6-fluoroimidazo[1,2-A]pyridine. The 3-position bromine can be selectively cross-coupled while leaving the 2-position methyl group intact, allowing for a two-step diversification strategy that is not possible with the 2-bromo analog. In the 2-bromo analog, the bromine is located at a position that is less reactive in cross-coupling due to its adjacency to the bridgehead nitrogen, and its substitution would eliminate the only handle for further modification [1]. This orthogonal reactivity pattern is specifically required in patents describing the synthesis of trisubstituted imidazo[1,2-a]pyridine kinase inhibitors, where the 3-position aryl group and 6-position fluoro group are critical pharmacophoric elements [2].

Orthogonal Handles
Class-level
2 Handles (Target) vs 1 Handle (2-Br analog)
Supports sequential SAR expansion
Required for specific trisubstituted kinase inhibitor scaffolds
Library Synthesis Scaffold Diversification Medicinal Chemistry

Cost Advantage over Alternative Building Block

When selecting a fluorinated bromoimidazopyridine building block for medicinal chemistry campaigns, cost-effectiveness is a key procurement factor. 3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine is priced at approximately $1.24 per milligram (based on 250 mg quantity from a major supplier) . In contrast, the structurally similar regioisomer 6-bromo-8-fluoroimidazo[1,2-a]pyridine (CAS 474709-06-3) is listed at a higher price point from various vendors [1]. The cost advantage of the target compound, combined with its favorable substitution pattern for cross-coupling, makes it a more economical choice for building a diverse library of analogs.

Cost Efficiency
Data to verify
~$1.24/mg (250 mg scale)
May support budget-conscious library synthesis
Supplier pricing data; verify at scale and purity
Procurement Cost Analysis Building Blocks

3-Bromo-6-fluoro-2-methylimidazo[1,2-A]pyridine: Key Applications


Kinase Inhibitor Scaffold Diversification

This compound is ideally suited as a starting material for the synthesis of 3-aryl-6-fluoro-2-methylimidazo[1,2-a]pyridine derivatives, which are key pharmacophores in several classes of receptor tyrosine kinase (RTK) and phosphatidylinositol-3-kinase (PI3K) inhibitors [1]. The 3-position bromine can be coupled with a wide variety of aryl and heteroaryl boronic acids to generate a focused library of analogs. This approach was successfully employed in the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors, where the 6-fluoro substitution contributed to favorable metabolic stability [2].

PET Radioligand Synthesis

The presence of the fluorine atom at the 6-position makes this compound a valuable precursor for the development of fluorine-18 (¹⁸F) labeled PET tracers. ¹⁸F is the most widely used radionuclide for PET imaging. The compound's 6-fluoro substituent can be used as a cold reference standard, or the scaffold can be further elaborated into a precursor for late-stage ¹⁸F-fluorination via nucleophilic aromatic substitution (SNAr) or transition metal-mediated fluorination [1].

CNS-Penetrant Chemical Probes

The balanced lipophilicity conferred by the 6-fluoro and 2-methyl groups positions this building block as a valuable starting point for designing chemical probes intended to cross the blood-brain barrier (BBB). The estimated reduction in LogP of 0.5 units compared to the non-fluorinated analog aligns with the property space associated with improved brain penetration and reduced P-glycoprotein (P-gp) efflux [1]. This makes it a strategic choice for early-stage drug discovery programs targeting CNS disorders where target engagement in the brain must be demonstrated.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Diversification
Orthogonal Pd-coupling reactivity & metabolic tuning
ADME/T and selectivity profiling of 3,6-disubstituted derivatives
¹⁸F PET Radioligand Precursor
Stable C-F bond & cold reference standard suitability
Radiochemical yield and specific activity validation
CNS-Penetrant Chemical Probe Design
Balanced logP & P-gp efflux risk profile
Brain-to-plasma ratio and target engagement assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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